2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors
Formation of Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of 2,3-Dihydro-1,4-benzodioxin-6-yl Group: This can be achieved through a nucleophilic substitution reaction, where the benzodioxin moiety is introduced using a suitable halide derivative.
Formation of Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases, and sometimes catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving its target enzymes or receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the thieno[2,3-d]pyrimidin-4(3H)-one core.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Contains a similar benzodioxin group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of functional groups and the potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C28H20N2O4S2 |
---|---|
Molecular Weight |
512.6g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H20N2O4S2/c31-22(19-11-12-23-24(15-19)34-14-13-33-23)17-36-28-29-26-25(21(16-35-26)18-7-3-1-4-8-18)27(32)30(28)20-9-5-2-6-10-20/h1-12,15-16H,13-14,17H2 |
InChI Key |
AKYGZGHEWFEXQA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 |
Origin of Product |
United States |
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